5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
CAS No.: 2097903-68-7
Cat. No.: VC7130534
Molecular Formula: C16H19N5O3
Molecular Weight: 329.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097903-68-7 |
|---|---|
| Molecular Formula | C16H19N5O3 |
| Molecular Weight | 329.36 |
| IUPAC Name | 5-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C16H19N5O3/c1-19-8-12(14(24-2)5-15(19)22)16(23)20-6-11(7-20)21-9-13(17-18-21)10-3-4-10/h5,8-11H,3-4,6-7H2,1-2H3 |
| Standard InChI Key | PSTMRICKXROIGL-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Introduction
Chemical Structure and Functional Group Analysis
The molecule comprises three primary components:
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Azetidine ring: A four-membered saturated heterocycle substituted at the 3-position with a 4-cyclopropyl-1,2,3-triazole moiety.
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Pyridin-2(1H)-one core: A six-membered aromatic ring with a ketone oxygen at position 2, a methyl group at position 1, and a methoxy group at position 4.
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Carbonyl linker: Connects the azetidine nitrogen to position 5 of the pyridinone ring.
Key Structural Features:
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Triazole-Cyclopropyl Substituent: The 1,2,3-triazole ring’s 4-position is functionalized with a cyclopropyl group, a motif known to enhance metabolic stability and modulate lipophilicity .
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Azetidine Conformation: The strained azetidine ring may influence binding affinity to biological targets by restricting rotational freedom .
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Pyridinone Modifications: Methoxy and methyl groups at positions 4 and 1, respectively, likely improve solubility and target selectivity .
Table 1: Structural Comparison with Patent Analogues
| Feature | Query Compound | Patent Example (US9365562B2) |
|---|---|---|
| Azetidine Substituent | 4-cyclopropyl-1,2,3-triazole | 3,5-dimethyl-1,2,4-triazole |
| Pyrimidine/Pyridinone | 4-methoxy-1-methylpyridinone | 2-methylpyrimidine |
| Linker | Carbonyl | Direct azetidine-pyrimidine linkage |
| Bioactivity | Hypothesized PDE10 inhibition | Confirmed PDE10 inhibition (IC₅₀ < 50 nM) |
Synthesis and Reaction Pathways
While explicit synthetic details for the query compound are unavailable, its structure suggests a multi-step approach analogous to methods described in US9365562B2 :
Proposed Synthesis:
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Azetidine-Triazole Formation:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-azidoazetidine and a cyclopropylacetylene derivative.
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Pyridinone Preparation:
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Methoxylation and methylation of a pyridinone precursor via nucleophilic substitution or palladium-mediated coupling.
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Carbonyl Bridging:
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Amide bond formation between the azetidine amine and pyridinone carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Critical Challenges:
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Azetidine Ring Stability: High ring strain necessitates mild reaction conditions to prevent decomposition .
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Regioselective Triazole Formation: Ensuring 1,4-disubstitution in the triazole requires precise stoichiometric control .
Pharmacological Profile and Target Engagement
Although direct bioactivity data for the compound is lacking, structural analogs from US9365562B2 exhibit potent phosphodiesterase 10A (PDE10A) inhibition . PDE10A regulates cyclic nucleotide signaling in the striatum, making it a target for neurological disorders.
Hypothesized Mechanism:
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The azetidine-triazole moiety may occupy the PDE10A catalytic pocket, while the pyridinone interacts with hydrophobic subpockets.
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Key Interactions:
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Hydrogen bonding between triazole nitrogen and Gln716.
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π-Stacking of pyridinone with Phe719.
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Table 2: Predicted Physicochemical Properties
| Parameter | Value | Method of Estimation |
|---|---|---|
| Molecular Weight | 357.39 g/mol | Calculated |
| LogP | 2.1 ± 0.3 | SwissADME |
| Solubility (pH 7.4) | 12 µM | ChemAxon |
| Polar Surface Area | 98 Ų | Molinspiration |
Pharmacokinetic and Toxicological Considerations
Metabolic Stability:
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The cyclopropyl group resists cytochrome P450-mediated oxidation, potentially extending half-life compared to non-cyclopropyl analogs .
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Methoxy groups may undergo O-demethylation, producing a phenolic metabolite.
Toxicity Risks:
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Off-Target Effects: Triazole-containing compounds occasionally inhibit hERG channels, necessitating cardiac safety assays.
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Reactive Metabolites: Azetidine ring opening under oxidative conditions could generate reactive intermediates.
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